1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one is a chemical compound with the molecular formula and a molecular weight of approximately 311.22 g/mol. This compound belongs to the class of ketones and features a diazepane ring, making it significant in medicinal chemistry and pharmaceutical applications. The presence of the bromobenzyl group enhances its potential biological activity, which can be explored for various therapeutic applications.
The compound is cataloged under the CAS number 1275083-75-4. It is classified as an organic compound due to its carbon-based structure, specifically categorized as a ketone due to the presence of a carbonyl group (C=O) adjacent to an alkyl group. The incorporation of the diazepane moiety indicates its potential utility in drug design, particularly for central nervous system-related disorders.
The synthesis of 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one typically involves multi-step organic reactions, including:
The specific conditions (temperature, solvent, catalysts) and reagents used can vary based on the desired yield and purity of the final product. These methods require careful optimization to ensure high efficiency and selectivity.
The molecular structure of 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one consists of:
The compound's structural representation can be derived from its SMILES notation: CC(=O)N1CCCN(CC1)C(c2ccc(Br)cc2)C. The InChI key for this compound is XJZKFLNQZKXWHA-UHFFFAOYSA-N, which aids in database searches for further information.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions to prevent side reactions and ensure high yields.
The mechanism of action for 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one is not fully elucidated but can be hypothesized based on its structural features:
Experimental data supporting these mechanisms would require in vitro and in vivo studies to confirm efficacy and safety profiles.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2